4-Phenylnaphthalen-1-amine
Overview
Description
4-Phenylnaphthalen-1-amine is an aromatic amine with the chemical formula C₁₆H₁₃N. This compound is notable for its binding affinity in mouse major urinary protein, making it a subject of interest in various scientific studies . It is also used in the design of novel dyes for organic solar cells due to its unique optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylnaphthalen-1-amine typically involves the reaction of naphthalene with aniline under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with aniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced catalysts and solvents can enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Phenylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenylnaphthalen-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it binds to mouse major urinary protein with high affinity, forming multiple nonpolar contacts . This binding can influence various biochemical pathways and cellular processes. In optoelectronic applications, the compound’s ability to undergo efficient photo-induced electron transfer is crucial for its function in solar cells .
Comparison with Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but with different substituents.
Tris[4-(naphthalen-1-yl)phenyl]amine: Used in organic electronics and has a different molecular arrangement.
Uniqueness: 4-Phenylnaphthalen-1-amine is unique due to its specific binding properties and its role in the design of efficient dyes for organic solar cells. Its ability to form multiple nonpolar contacts with proteins and its efficient electron transfer properties make it distinct from other similar compounds .
Properties
IUPAC Name |
4-phenylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNTZCAYLSSXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517751 | |
Record name | 4-Phenylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87833-80-5 | |
Record name | 4-Phenylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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